molecular formula C12H10N2O B12886323 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile CAS No. 61893-87-6

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile

Cat. No.: B12886323
CAS No.: 61893-87-6
M. Wt: 198.22 g/mol
InChI Key: XVYZQAWBUIUEBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile typically involves the reaction of 3-hydroxy-1H-pyrrole-2-carbonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzyloxycarbonyl derivatives.

    Reduction: Formation of 3-(benzyloxy)-1H-pyrrole-2-amine.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-1H-pyrrole-2-amine: Similar structure but with an amine group instead of a nitrile group.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but attached to a benzaldehyde ring.

    1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a benzyloxy group and a triazole ring.

Uniqueness

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile is unique due to the presence of both a benzyloxy group and a nitrile group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61893-87-6

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-phenylmethoxy-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C12H10N2O/c13-8-11-12(6-7-14-11)15-9-10-4-2-1-3-5-10/h1-7,14H,9H2

InChI Key

XVYZQAWBUIUEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(NC=C2)C#N

Origin of Product

United States

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